molecular formula C10H13NO2S B13515477 Ethyl 5-amino-2-(methylthio)benzoate

Ethyl 5-amino-2-(methylthio)benzoate

Cat. No.: B13515477
M. Wt: 211.28 g/mol
InChI Key: OFDHAWYTPYRQSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-amino-2-(methylthio)benzoate is a substituted benzoate ester featuring an amino group at the 5-position and a methylthio (-SMe) group at the 2-position of the benzene ring. The ester group enhances solubility in organic solvents, while the electron-donating amino and thioether groups may influence reactivity in electrophilic substitution or coupling reactions.

Properties

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

ethyl 5-amino-2-methylsulfanylbenzoate

InChI

InChI=1S/C10H13NO2S/c1-3-13-10(12)8-6-7(11)4-5-9(8)14-2/h4-6H,3,11H2,1-2H3

InChI Key

OFDHAWYTPYRQSF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)N)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-2-(methylsulfanyl)benzoate typically involves the esterification of 5-amino-2-(methylsulfanyl)benzoic acid. One common method is the Fischer esterification, where the benzoic acid derivative reacts with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions.

Industrial Production Methods

Industrial production of ethyl 5-amino-2-(methylsulfanyl)benzoate may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-2-(methylsulfanyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoates.

Scientific Research Applications

Ethyl 5-amino-2-(methylsulfanyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a precursor to pharmaceutical compounds with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 5-amino-2-(methylsulfanyl)benzoate depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, leading to a biological response. The amino and methylsulfanyl groups can play crucial roles in binding to molecular targets and modulating their activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and synthetic differences between Ethyl 5-amino-2-(methylthio)benzoate and related compounds from the evidence:

Compound Substituents Molecular Formula Molecular Weight Key Synthetic Features
This compound (Target) 5-NH₂, 2-SMe, ethyl ester C₁₀H₁₃NO₂S 227.28 (calculated) Hypothesized route: Likely involves nitro reduction and thioether introduction .
Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate 4-NH₂, 5-SEt, 2-OMe, methyl ester C₁₁H₁₅NO₃S 241.31 Synthesis via multi-step functionalization; methoxy group may hinder reactivity .
Ethyl 4-(5-amino-1-methyl-1H-benzimidazol-2-yl)butanoate Benzimidazole core, ethyl ester C₁₄H₁₉N₃O₂ 261.32 Prepared via condensation with benzaldehyde under acetic acid catalysis .
4-Methyl-N-(5-(morpholinomethyl)-thiazol-2-yl)benzamide Thiazole core, morpholine moiety C₁₇H₂₀N₄O₂S 356.43 Synthesized using paraformaldehyde and amine in acetic acid at 70°C .

Key Observations:

  • Synthetic Flexibility : Unlike benzimidazole () or thiazole derivatives (), the target lacks a fused heterocyclic core, simplifying functionalization at the benzene ring.
  • Ester Group Impact : Ethyl esters (Target, ) generally offer better hydrolytic stability compared to methyl esters (), which could influence bioavailability in drug design contexts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.